molecular formula C8H9BrO2S B1449027 Propyl 5-bromothiophene-3-carboxylate CAS No. 1478954-26-5

Propyl 5-bromothiophene-3-carboxylate

Cat. No.: B1449027
CAS No.: 1478954-26-5
M. Wt: 249.13 g/mol
InChI Key: SIYNZVWMKOAUBO-UHFFFAOYSA-N
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Description

Propyl 5-bromothiophene-3-carboxylate is an organic compound with the molecular formula C8H9BrO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 5-position and a propyl ester group at the 3-position of the thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 5-bromothiophene-3-carboxylate can be synthesized through several methods, including the following:

  • Halogenation: Bromination of thiophene-3-carboxylic acid followed by esterification with propanol.

  • Esterification: Direct esterification of 5-bromothiophene-3-carboxylic acid with propanol under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions, often using catalysts to improve yield and efficiency. The process involves the reaction of 5-bromothiophene-3-carboxylic acid with propanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Propyl 5-bromothiophene-3-carboxylate undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of 5-bromothiophene-3-carboxylic acid or other reduced derivatives.

  • Substitution: Substitution reactions at the bromine position can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 5-bromothiophene-3-carboxylic acid, 5-bromothiophene-3-dicarboxylic acid.

  • Reduction Products: 5-bromothiophene-3-carboxylic acid, 5-bromothiophene-3-hydroxymethyl.

  • Substitution Products: 5-iodothiophene-3-carboxylate, 5-fluorothiophene-3-carboxylate.

Scientific Research Applications

Propyl 5-bromothiophene-3-carboxylate is utilized in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Industry: It is used in the production of materials and chemicals with specific properties.

Comparison with Similar Compounds

Propyl 5-bromothiophene-3-carboxylate is similar to other thiophene derivatives, such as:

  • 5-Bromothiophene-3-carboxylic acid: Lacks the propyl ester group.

  • Propyl thiophene-3-carboxylate: Lacks the bromine atom at the 5-position.

  • 5-Bromothiophene-2-carboxylate: Bromine atom at the 2-position instead of the 5-position.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

propyl 5-bromothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-2-3-11-8(10)6-4-7(9)12-5-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYNZVWMKOAUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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